molecular formula C22H14Cl2N4O4 B2369340 2-amino-N-(2,3-dichlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide CAS No. 903315-05-9

2-amino-N-(2,3-dichlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide

Cat. No.: B2369340
CAS No.: 903315-05-9
M. Wt: 469.28
InChI Key: GKEPDMQIPOCAAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-(2,3-dichlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide is a synthetic organic compound that belongs to the indolizine family

Scientific Research Applications

2-amino-N-(2,3-dichlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation as a potential therapeutic agent due to its structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2,3-dichlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the indolizine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the amino group: This step may involve nucleophilic substitution reactions.

    Attachment of the dichlorophenyl and nitrobenzoyl groups: These steps often involve acylation and nitration reactions under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the indolizine core.

    Reduction: Reduction of the nitro group to an amino group is a common transformation.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds like this may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-amino-N-(2,3-dichlorophenyl)indolizine-1-carboxamide: Lacks the nitrobenzoyl group.

    3-(4-nitrobenzoyl)indolizine-1-carboxamide: Lacks the amino and dichlorophenyl groups.

    2-aminoindolizine-1-carboxamide: Lacks the dichlorophenyl and nitrobenzoyl groups.

Uniqueness

The presence of both the dichlorophenyl and nitrobenzoyl groups in 2-amino-N-(2,3-dichlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide may confer unique properties, such as enhanced biological activity or specific binding affinities, distinguishing it from similar compounds.

For precise and detailed information, consulting scientific literature and databases is recommended

Properties

IUPAC Name

2-amino-N-(2,3-dichlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl2N4O4/c23-14-4-3-5-15(18(14)24)26-22(30)17-16-6-1-2-11-27(16)20(19(17)25)21(29)12-7-9-13(10-8-12)28(31)32/h1-11H,25H2,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEPDMQIPOCAAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])N)C(=O)NC4=C(C(=CC=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.